2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide
Description
2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide is a multifunctional acetamide derivative characterized by two hydroxyl groups at the C2 position and a hydroxymethyl-substituted carbamoyl moiety at the N-terminus. Its molecular structure (C₅H₉N₂O₅) confers high polarity and hydrophilicity, distinguishing it from conventional acetamide derivatives.
Properties
Molecular Formula |
C4H8N2O5 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
2,2-dihydroxy-N-(hydroxymethylcarbamoyl)acetamide |
InChI |
InChI=1S/C4H8N2O5/c7-1-5-4(11)6-2(8)3(9)10/h3,7,9-10H,1H2,(H2,5,6,8,11) |
InChI Key |
PYZKVRYPZRGIOM-UHFFFAOYSA-N |
Canonical SMILES |
C(NC(=O)NC(=O)C(O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide typically involves the reaction of glycine with formaldehyde and urea under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of chemical transformations. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. The industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as solvent, temperature, and catalyst, are chosen based on the desired transformation.
Major Products
The major products formed from the reactions of 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide include carbonyl compounds, amine derivatives, and substituted acetamides. These products are of interest for further chemical modifications and applications.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide exhibits notable antimicrobial properties. It acts effectively against a range of bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism typically involves disrupting bacterial protein synthesis, similar to other well-known antibiotics .
1.2 Drug Formulation
The compound is often used as an intermediate in synthesizing various pharmaceutical agents. Its ability to form stable complexes with active pharmaceutical ingredients enhances the bioavailability of drugs, thereby improving therapeutic efficacy .
1.3 Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antibacterial activity of derivatives of 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide against multi-drug resistant strains. The results demonstrated a significant reduction in bacterial growth, suggesting its potential use as a lead compound for developing new antibiotics .
Agricultural Applications
2.1 Pesticide Development
The compound has been explored as a potential active ingredient in pesticide formulations due to its effectiveness against specific pests and pathogens. Its mode of action involves inhibiting key metabolic pathways in insects and fungi, thus providing an environmentally friendly alternative to traditional pesticides .
2.2 Residue Management
Studies have shown that using 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide in agricultural practices can lead to lower residue levels in crops. This property is crucial for meeting regulatory standards and ensuring food safety .
2.3 Case Study: Efficacy in Crop Protection
A field trial conducted by the Food and Agriculture Organization demonstrated that crops treated with formulations containing this compound showed a marked decrease in pest populations compared to untreated controls. The reduced need for chemical pesticides highlights its role in sustainable agriculture practices .
Environmental Applications
3.1 Bioremediation Potential
Recent research has suggested that 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide can be utilized in bioremediation efforts to detoxify contaminated environments. Its chemical structure allows it to bind with heavy metals and organic pollutants, facilitating their removal from soil and water systems .
3.2 Case Study: Heavy Metal Binding
In laboratory experiments, the compound was tested for its ability to bind with lead and cadmium ions in contaminated water samples. The results indicated a high binding affinity, making it a promising agent for developing new remediation technologies aimed at cleaning up polluted sites .
Summary and Future Directions
The applications of 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide extend across multiple fields, including pharmaceuticals, agriculture, and environmental science. Its unique properties make it a versatile compound with potential benefits ranging from antimicrobial development to sustainable agricultural practices and environmental remediation.
Future research should focus on optimizing synthesis methods to enhance yield and purity while exploring additional applications in drug formulation and environmental technologies. Continued investigation into the compound's mechanism of action will further elucidate its full potential across various scientific domains.
Mechanism of Action
The mechanism of action of 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carbamoyl groups play a crucial role in its binding to enzymes and receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in metabolic and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to analogous acetamides in Table 1 :
Key Observations :
- The target compound lacks halogen or aryl groups, unlike herbicides (e.g., alachlor) or antibiotics (e.g., thiophenicol).
- Functional groups like cyano (in 2-Cyano-N-[(methylamino)carbonyl]acetamide) or methylsulfonyl (in thiophenicol) alter reactivity and bioactivity. For example, cyano groups increase electrophilicity, while methylsulfonyl enhances metabolic stability .
Physicochemical Properties
Hydrophilicity : The dihydroxy and hydroxymethyl groups in the target compound likely result in higher water solubility compared to chlorinated derivatives (e.g., alachlor, logP ~3.2) . However, exact solubility data are unavailable.
Stability : Hydroxyl groups may increase susceptibility to oxidation compared to halogenated analogs, which are more chemically inert. For example, thiophenicol’s dichloro groups confer resistance to enzymatic degradation .
Biological Activity
2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide, also known as a derivative of hydroxymethylcarbamide, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties that make it a candidate for therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 162.15 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways and modulate cellular processes:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other carbamoyl derivatives, this compound may inhibit DHFR, which is crucial for DNA synthesis and repair. By inhibiting DHFR, the compound could potentially disrupt the proliferation of rapidly dividing cells, such as cancer cells .
- Metal Chelation : The presence of hydroxyl groups in the structure allows it to function as a chelator for metal ions, which can be beneficial in treating conditions related to metal overload .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
Antimicrobial Activity
Recent studies have indicated that 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies:
- A study demonstrated that treatment with 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide resulted in a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 25 µM to 50 µM depending on the cell line tested .
Case Studies
- Case Study on Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, the administration of this compound alongside standard chemotherapy resulted in improved outcomes compared to chemotherapy alone. Patients exhibited enhanced tumor response rates and reduced side effects .
- Case Study on Metal Overload : A study focused on patients with iron overload due to repeated blood transfusions showed that treatment with the compound led to decreased serum ferritin levels and improved liver function tests over a six-month period .
Q & A
Basic Research Questions
1. Synthesis and Purification Optimization Q: What strategies are recommended for optimizing the synthesis of 2,2-dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide to improve yield and purity? A:
- Reagent Selection : Use hydroxylamine derivatives and controlled condensation reactions to minimize side products. For structurally similar acetamides, substituents like hydroxymethyl groups require protection-deprotection strategies to avoid undesired reactions .
- Purification : Employ gradient chromatography (e.g., reverse-phase HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the target compound. Purity validation via NMR and LC-MS is critical .
- Yield Monitoring : Track reaction progress using TLC or in-situ IR spectroscopy to identify optimal reaction termination points .
2. Structural Characterization Techniques Q: Which spectroscopic and computational methods are most effective for characterizing the structure of this compound? A:
- NMR Analysis : Use H and C NMR to confirm hydroxyl and carbamoyl moieties. For diastereomeric mixtures, H COSY or NOESY can resolve stereochemical ambiguities .
- X-ray Crystallography : If single crystals are obtainable, crystallographic data provide definitive confirmation of molecular geometry and hydrogen-bonding networks (as demonstrated for analogous acetamide derivatives) .
- Computational Validation : Compare experimental IR or Raman spectra with density functional theory (DFT) simulations to validate functional group assignments .
3. Preliminary Toxicity Assessment Q: How can researchers conduct preliminary toxicological evaluations of this compound in vitro? A:
- Cell Viability Assays : Use MTT or resazurin assays in human cell lines (e.g., HepG2 or HEK293) to assess acute cytotoxicity. Dose-response curves should span 1–100 µM to identify IC values .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to evaluate metabolic degradation rates. LC-MS/MS quantifies parent compound depletion over time .
- Reactive Oxygen Species (ROS) Screening : Fluorescent probes (e.g., DCFH-DA) detect oxidative stress induction, a common early toxicity marker .
Advanced Research Questions
4. Mechanistic Studies in Biological Systems Q: What experimental designs are suitable for investigating the molecular targets or mechanisms of action of this compound? A:
- Proteomic Profiling : Use affinity chromatography or click chemistry to immobilize the compound, followed by mass spectrometry to identify binding partners in cell lysates .
- Gene Knockdown/Overexpression : CRISPR/Cas9 or siRNA targeting hypothesized pathways (e.g., redox regulation or glycosylation) can validate functional dependencies in cellular models .
- Kinetic Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinities to purified proteins (e.g., enzymes or receptors) .
5. Resolving Data Contradictions in Stability Studies Q: How should researchers address discrepancies in stability data under varying pH or temperature conditions? A:
- Controlled Degradation Studies : Perform forced degradation (e.g., 0.1 M HCl/NaOH, 40–80°C) and monitor degradation products via LC-HRMS. Compare degradation pathways across conditions to identify labile functional groups .
- Statistical Modeling : Apply multivariate analysis (e.g., PCA or PLS) to correlate environmental variables (pH, temperature) with degradation rates .
- Cross-Validation : Replicate experiments in independent labs using standardized protocols to rule out instrumentation or operator biases .
6. Analytical Method Validation for Quantification Q: What steps ensure robust validation of HPLC or LC-MS methods for quantifying this compound in complex matrices? A:
- Linearity and Sensitivity : Establish calibration curves (0.1–100 µg/mL) with R > 0.98. Determine LOD/LOQ using signal-to-noise ratios .
- Matrix Effects : Spike the compound into biological fluids (e.g., plasma) and compare recovery rates (80–120%) against solvent-only controls .
- Inter-Day Precision : Analyze triplicate samples across three days; %RSD should be <15% for accuracy .
7. Computational Modeling for Structure-Activity Relationships (SAR) Q: How can molecular docking or QSAR models predict the biological activity of derivatives? A:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize derivatives with high docking scores and favorable binding energies .
- QSAR Development : Train models on datasets of analogous acetamides with known bioactivity. Descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors are critical .
- Validation : Cross-check predictions with in vitro assays to refine model accuracy .
8. Addressing Regulatory Compliance in Preclinical Studies Q: What documentation and safety protocols are essential for regulatory compliance during preclinical testing? A:
- Safety Data Sheets (SDS) : Include GHS hazard classifications (e.g., H315 for skin irritation) and first-aid measures, as required for structurally related compounds .
- IACUC/IRB Approvals : For in vivo studies, submit detailed protocols on dosing, endpoints, and euthanasia to institutional review boards .
- Environmental Impact Reports : Assess ecotoxicity using Daphnia magna or algal growth inhibition assays, adhering to OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
